1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine
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Overview
Description
1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its trifluoromethyl group at the 3-position of the pyrazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
N-Methylation: The methyl groups can be introduced through N-methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium azide, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-amine
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1,3-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-9(6-18(2)16-7)15-5-8-4-10(11(12,13)14)17-19(8)3/h4,6,15H,5H2,1-3H3 |
InChI Key |
GOWGMRFAZSUXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=NN2C)C(F)(F)F)C |
Origin of Product |
United States |
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